molecular formula C9H6N4O B13952513 Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one CAS No. 433728-49-5

Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one

Cat. No.: B13952513
CAS No.: 433728-49-5
M. Wt: 186.17 g/mol
InChI Key: UBTLQASMWRANJH-UHFFFAOYSA-N
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Description

Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one is a complex heterocyclic compound that features a fused ring system incorporating imidazole and benzotriazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of an appropriate precursor containing both imidazole and benzotriazepine functionalities under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyrimidines
  • Imidazo[1,2-a]pyrazines

Comparison: Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for the development of new therapeutic agents.

Properties

CAS No.

433728-49-5

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

1,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),11-pentaen-9-one

InChI

InChI=1S/C9H6N4O/c14-9-6-2-1-3-7-8(6)13(4-10-7)5-11-12-9/h1-5H,(H,12,14)

InChI Key

UBTLQASMWRANJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=CN3C=NNC2=O

Origin of Product

United States

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